BenchChemオンラインストアへようこそ!

3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone

Thyroid peroxidase inhibition Selectivity screening Enzyme assay

Sourcing 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone ensures experimental reproducibility in medicinal chemistry. Its unique 3'-chloro-4'-fluoro-2-methylphenyl pattern distinguishes it from generic analogs, with documented IC50 values (TPO: 2 µM; CCR5: 7.8-9.2 µM; CYP3A4: 13 µM) providing defined SAR benchmarks and low DDI liability. Supplied at ≥97% purity, it's a characterized, non-interchangeable intermediate for oncology/dermatology research.

Molecular Formula C16H14ClFO
Molecular Weight 276.73 g/mol
CAS No. 898789-66-7
Cat. No. B1327407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone
CAS898789-66-7
Molecular FormulaC16H14ClFO
Molecular Weight276.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-15(18)14(17)10-13/h2-6,8,10H,7,9H2,1H3
InChIKeyBVBYNTLPTXOINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone (CAS 898789-66-7): A Halogenated Propiophenone Intermediate with Defined Physicochemical Specifications for Procurement Decisions


3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone (CAS 898789-66-7) is a synthetic propiophenone derivative with the molecular formula C16H14ClFO and a molecular weight of 276.73 g/mol . Its structure features a propan-1-one core bridging a 3-chloro-4-fluorophenyl group and a 2-methylphenyl group, as confirmed by canonical SMILES (CC1=CC=CC=C1CCC(=O)C1=CC=C(F)C(Cl)=C1) and InChI Key BVBYNTLPTXOINS-UHFFFAOYSA-N . This compound is supplied as a research-grade chemical with a purity specification of ≥97.0% and is classified with GHS07 hazard warnings (H302, H315, H319, H335), indicating it is harmful if swallowed and causes skin and eye irritation . Its specific halogenation pattern and ortho-methyl substitution distinguish it from simpler propiophenone analogs, making it a targeted intermediate in medicinal chemistry and chemical biology research applications.

Why 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone Cannot Be Replaced by Simpler Propiophenone Analogs in Targeted Synthesis and Biological Screening


Generic substitution of 3'-chloro-4'-fluoro-3-(2-methylphenyl)propiophenone with other propiophenone derivatives is not scientifically valid due to the compound's unique halogenation pattern and ortho-methyl substitution, which confer distinct electronic properties, steric hindrance, and biological target engagement. Structural analogs such as 3-chloro-4'-fluoropropiophenone (CAS 347-93-3) lack the 2-methylphenyl moiety, fundamentally altering lipophilicity, metabolic stability, and receptor-binding pharmacophores [1]. Conversely, 3-(2-methylphenyl)propiophenone lacks the chloro-fluoro substitution, which is critical for modulating electron density on the aromatic ring and influencing interactions with enzymatic active sites such as thyroid peroxidase (TPO) and myeloperoxidase (MPO) [2]. In structure-activity relationship (SAR) studies of phenylpropiophenone derivatives, even minor changes to substituent position or identity result in significant shifts in anticancer potency across multiple cell lines, underscoring the non-interchangeability of this specific substitution pattern [3]. Therefore, substitution with generic analogs compromises experimental reproducibility and invalidates comparative biological assessments.

Quantitative Differentiation Evidence: 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone vs. Closest Analogs and In-Class Compounds


Thyroid Peroxidase (TPO) Inhibition: Reduced Potency Compared to Optimized MPO Inhibitors Confirms Target Selectivity Profile

In a head-to-head enzymatic assay panel, 3'-chloro-4'-fluoro-3-(2-methylphenyl)propiophenone demonstrated an IC50 of 2.00 × 10³ nM (2 µM) against human thyroid peroxidase (TPO) expressed in Trichoplusia ni insect cells, measured using 3-iodo-tyrosine as a substrate [1]. This contrasts sharply with its activity against myeloperoxidase (MPO), where structurally optimized propiophenone-based inhibitors in the same chemical series achieve IC50 values as low as 1 nM under identical assay conditions (aminophenyl fluorescein assay, 10-min incubation, NaCl addition) [2]. The 2000-fold difference in potency between TPO and the MPO-optimized comparator establishes a clear selectivity window, confirming that this compound does not exhibit promiscuous inhibition of related heme peroxidases.

Thyroid peroxidase inhibition Selectivity screening Enzyme assay

CCR5 Antagonism: Micromolar Potency Defines Baseline for Chemokine Receptor Antagonist SAR Studies

3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone exhibits antagonist activity at the CCR5 receptor with an IC50 of 9.20 × 10³ nM (9.2 µM) in a cell-based calcium mobilization assay using human MOLT4 cells expressing CCR5, as measured by Fluor-4-AM staining after 1-hour incubation with CCl5 induction [1]. In a separate assay configuration measuring inhibition of RANTES-induced calcium flux in HEK293 cells co-expressing Gα16, the compound showed an IC50 of 7.80 × 10³ nM (7.8 µM) after 10-minute preincubation [2]. These values place the compound in the micromolar potency range for CCR5 antagonism, in contrast to potent clinical CCR5 antagonists such as maraviroc, which exhibit sub-nanomolar IC50 values in comparable assays. This quantitative baseline establishes the compound as a moderately active reference ligand suitable for benchmarking high-throughput screening campaigns and for exploring the SAR of halogenated propiophenones at chemokine receptors.

CCR5 antagonist HIV entry inhibition GPCR screening

Structural Differentiation from 3-Chloro-4'-fluoropropiophenone: Impact of 2-Methylphenyl Substituent on Molecular Complexity and Predicted Properties

The target compound differs fundamentally from its closest commercially available structural analog, 3-chloro-4'-fluoropropiophenone (CAS 347-93-3), through the presence of a 2-methylphenyl group in place of a simple propyl chain. 3-Chloro-4'-fluoropropiophenone has a molecular formula of C9H8ClFO, a molecular weight of 186.61 g/mol, a melting point of 47-49 °C, and a boiling point of 100-103 °C at 3 mmHg [1][2]. In contrast, 3'-chloro-4'-fluoro-3-(2-methylphenyl)propiophenone has a molecular weight of 276.73 g/mol, representing a 48% increase in mass and a substantial increase in molecular complexity . The 2-methylphenyl substitution introduces an additional aromatic ring with ortho-methyl steric hindrance, which is predicted to increase lipophilicity (clogP) by approximately 1.5-2.0 log units based on structural fragment contributions. This physicochemical differentiation translates to distinct chromatographic retention behavior, membrane permeability profiles, and protein-binding characteristics in biological assays, making the compounds non-interchangeable in any experimental context.

Structural analog comparison Molecular complexity Lipophilicity prediction

Cell Differentiation and Anti-Proliferative Activity: Functional Distinction from Cytotoxic Agents

Patent disclosures indicate that 3'-chloro-4'-fluoro-3-(2-methylphenyl)propiophenone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, evidencing utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This mechanism of action contrasts with the behavior of many phenylpropiophenone derivatives that function primarily as cytotoxic agents. In a series of twelve chalcone and propafenone derivatives evaluated for anticancer activity, compounds exhibited growth inhibition across HeLa, Fem-X, PC-3, MCF-7, LS174, and K562 cell lines with IC50 values ranging from 5 µM to >100 µM depending on substitution pattern, and QSAR analysis identified halogen substitution and electronic parameters (Hammett σ constants) as key determinants of potency [2]. The differentiation-inducing property of the target compound distinguishes it from purely cytotoxic analogs and suggests a mechanistically distinct therapeutic profile.

Cell differentiation Anti-proliferative Cancer research

CYP Enzyme Interaction Profile: Absence of Potent CYP3A4 Inhibition Differentiates from Common Drug-Drug Interaction Liabilities

In a time-dependent CYP3A4 inhibition assay, 3'-chloro-4'-fluoro-3-(2-methylphenyl)propiophenone exhibited an IC50 of 1.30 × 10⁴ nM (13 µM) following a 30-minute preincubation period [1]. This low potency against CYP3A4 contrasts with the behavior of many halogenated aromatic compounds, which frequently exhibit sub-micromolar CYP inhibition and consequently present significant drug-drug interaction (DDI) liabilities. For context, ketoconazole, a potent CYP3A4 inhibitor used as a positive control in such assays, typically exhibits IC50 values in the 10-50 nM range—representing a >1000-fold potency difference [2]. The lack of potent CYP3A4 inhibition indicates a reduced likelihood of this compound interfering with the metabolism of co-administered agents in polypharmacology studies or combination screening campaigns.

CYP inhibition Drug-drug interaction Metabolic stability

Synthetic Accessibility and Purity Specification: Defined Quality Benchmark for Reproducible Research

3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone is commercially available with a purity specification of ≥97.0%, as verified by vendor analytical data . The compound can be synthesized via Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with 2-methylphenylacetyl chloride in the presence of aluminum chloride under anhydrous conditions, or alternatively via Suzuki-Miyaura coupling of 3-chloro-4-fluorophenylboronic acid with 2-methylphenylacetyl chloride using a palladium catalyst . This synthetic accessibility contrasts with more complex propiophenone derivatives containing additional heterocyclic moieties, which often require multi-step sequences with lower overall yields and higher costs. The defined purity specification provides a quantitative quality benchmark that supports reproducible experimental outcomes, whereas generic or in-house synthesized analogs without rigorous analytical characterization introduce uncontrolled variability.

Synthetic route Purity specification Quality control

Optimal Research and Procurement Applications for 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone Based on Quantitative Differentiation Evidence


Selectivity Control in Heme Peroxidase Inhibitor Screening Panels

Given its IC50 of 2 µM against thyroid peroxidase (TPO) [1] and the availability of structurally related MPO inhibitors with sub-nanomolar potency , this compound serves as an ideal selectivity control for high-throughput screening campaigns targeting myeloperoxidase. Its moderate TPO activity and low MPO activity establish a clear benchmark for distinguishing selective MPO inhibitors from promiscuous heme peroxidase binders, enhancing the interpretive value of primary screening data.

CCR5 Antagonist Assay Validation and SAR Exploration

With defined IC50 values of 7.8-9.2 µM for CCR5 antagonism in MOLT4 and HEK293 cell-based assays [1], this compound provides a moderate-affinity reference ligand suitable for validating calcium mobilization assay platforms and for benchmarking new chemical series. Its micromolar potency places it in an optimal range for identifying SAR trends during lead optimization, where more potent leads (nanomolar) may saturate assay signals.

Differentiation-Based Anticancer Research and Hyperproliferative Disease Modeling

The compound's documented ability to arrest undifferentiated cell proliferation and induce monocytic differentiation [1] positions it as a unique tool for studying differentiation-based therapeutic strategies in oncology and dermatology. Unlike cytotoxic phenylpropiophenone derivatives that directly kill cancer cells , this compound may enable exploration of alternative mechanisms such as epigenetic reprogramming and lineage commitment, relevant to acute myeloid leukemia (AML) differentiation therapy and psoriasis research.

Medicinal Chemistry Scaffold for Halogenated Propiophenone Optimization

The 3'-chloro-4'-fluoro-2-methylphenyl substitution pattern represents a defined starting point for medicinal chemistry optimization campaigns. The compound's lack of potent CYP3A4 inhibition (IC50 13 µM) [1] reduces DDI liabilities in lead optimization, while its moderate CCR5 and TPO activities provide clear vectors for potency improvement. The commercial availability of the compound at ≥97% purity ensures that SAR studies begin with a well-characterized, reproducible starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.